molecular formula C16H18F2N4O2S B2881940 4-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine CAS No. 1396813-50-5

4-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine

Cat. No. B2881940
CAS RN: 1396813-50-5
M. Wt: 368.4
InChI Key: IVMSEMNJUOWVNG-UHFFFAOYSA-N
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Description

4-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is a potent inhibitor of various enzymes and receptors, making it a valuable tool for studying the biochemical and physiological effects of these targets.

Scientific Research Applications

Herbicidal Applications

One significant area of application for compounds related to "4-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine" is in the development of new herbicides. Research by Hamprecht et al. (1999) explored new pyrimidine and triazine intermediates for herbicidal sulfonylureas. These compounds, including various fluoro intermediates, were synthesized and tested for selectivity and efficacy as post-emergence herbicides, particularly in crops like cotton and wheat. The study highlights the potential of these compounds in agricultural applications, aiming to improve selectivity and reduce environmental impact Hamprecht, Mayer, Westphalen, & Walter, 1999.

Antimicrobial Activity

Research on derivatives of pyrimidine compounds, including those structurally similar to "4-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine," has demonstrated potent antimicrobial properties. Othman et al. (2019) synthesized a Schiff base derivative from Sulphamerazine Drug and investigated its antimicrobial activity against a range of bacterial and fungal pathogens. The study found the compound exhibited potent antibacterial and antifungal activity, highlighting its potential use in developing new antimicrobial agents Othman, Al-Masoudi, Hama, & Hussain, 2019.

Vasodilator Properties

Compounds incorporating pyrimidine and triazine structures have also been investigated for their potential as vasodilators. McCall et al. (1983) synthesized di- and triaminopyrimidine 3-oxides and their corresponding O-sulfates, demonstrating their hypotensive effects through direct vasodilation. This research opens avenues for the development of new treatments for conditions requiring vasodilation McCall, Aiken, Chidester, Ducharme, & Wendling, 1983.

Antimicrobial Agents

Another study by Jadhav et al. (2017) focused on the synthesis of a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with varying substitutions. These compounds were evaluated for their antimicrobial activities against Gram-positive, Gram-negative bacterial strains, and fungal strains, demonstrating moderate to good activities. This indicates the potential for such compounds to serve as the basis for new antimicrobial drugs Jadhav, Raundal, Patil, & Bobade, 2017.

Pharmacological Applications

Mohan et al. (2014) designed and synthesized novel methylpyrimidine sulfonyl piperazine derivatives and evaluated their pharmacological activities. Their research focused on antibacterial, anthelmintic, and anti-inflammatory activities, demonstrating some compounds as potent pharmacophores. This study underscores the versatility of pyrimidine derivatives in pharmaceutical research, offering insights into developing novel therapeutic agents Mohan, Sreenivasa, Manojkumar, Rao, Thippeswamy, & Suchetan, 2014.

properties

IUPAC Name

4-[4-[(2,5-difluorophenyl)methylsulfonyl]piperazin-1-yl]-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4O2S/c1-12-8-16(20-11-19-12)21-4-6-22(7-5-21)25(23,24)10-13-9-14(17)2-3-15(13)18/h2-3,8-9,11H,4-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMSEMNJUOWVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)S(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine

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